N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Catalog No.
S11621050
CAS No.
M.F
C17H16ClNO3
M. Wt
317.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutana...

Product Name

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

IUPAC Name

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C17H16ClNO3/c1-22-15-7-5-12(6-8-15)16(20)9-10-17(21)19-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)

InChI Key

DAZGDFFQMIYPJI-UHFFFAOYSA-N

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is an organic compound characterized by its unique structural features, including a chlorophenyl group and a methoxyphenyl group attached to a butanamide backbone. The molecular formula of this compound is C16H16ClN O3, and it has a molecular weight of approximately 305.76 g/mol. The presence of the chlorophenyl and methoxyphenyl groups suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in pharmaceutical research.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenolic derivative.
  • Reduction: The carbonyl group in the butanamide moiety can be reduced to yield an alcohol.
  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions.

Major Products Formed

  • Oxidation: Formation of N-(3-chlorophenyl)-4-(4-hydroxyphenyl)-4-oxobutanamide.
  • Reduction: Formation of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-hydroxybutanamide.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

The synthesis of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can be achieved through several methods:

  • Acylation Reaction: This involves the acylation of 3-chloroaniline with 4-methoxyacetophenone in the presence of an acid catalyst such as pyridine or triethylamine. The reaction conditions typically require heating under reflux to facilitate the formation of the amide bond.
  • One-Pot Synthesis: A more efficient synthetic route may involve a one-pot reaction where 3-chloroaniline is reacted with 4-methoxyacetophenone and an acylating agent simultaneously, streamlining the process and potentially increasing yield.
  • Catalytic Methods: Utilizing catalysts such as palladium on carbon may enhance reaction rates and selectivity during synthesis.

N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development targeting various diseases.
  • Agricultural Chemicals: Its biological activity could be explored for use in agrochemicals or pest control agents.
  • Material Science: The compound may find applications in developing new materials with specific chemical properties.

Interaction studies involving N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies could include:

  • Docking Studies: To predict binding affinities with various biological targets.
  • In Vitro Studies: Assessing cytotoxicity and efficacy against different cell lines.
  • In Vivo Studies: Evaluating therapeutic effects in animal models.

Several compounds share structural similarities with N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxyphenyl)-3-oxobutanamideContains a methoxy group on a phenyl ringLacks chlorine substitution
N-(2-Chlorophenyl)-2-[2-(methoxycarbonyl)phenyl]acetamideContains two aromatic rings with different substitutionsDifferent substitution pattern affecting reactivity
N-[3-(Trifluoromethyl)phenyl]-2-[2-(methoxycarbonyl)phenyl]acetamideFeatures trifluoromethyl group enhancing lipophilicityIncreased potency due to fluorine substituents

The uniqueness of N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide lies in its combination of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence its reactivity and biological interactions differently compared to other structurally similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.0818711 g/mol

Monoisotopic Mass

317.0818711 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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